

Molecular weight and formula of Dihydroresveratrol 3-O-glucoside

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Compound of Interest

Compound Name: Dihydroresveratrol 3-O-glucoside

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Dihydroresveratrol 3-O-glucoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol 3-O-glucoside is a naturally occurring phenolic compound and a derivative of dihydroresveratrol, a metabolite of the well-known phytoalexin, resveratrol. This technical guide provides a comprehensive overview of the molecular and biochemical properties of Dihydroresveratrol 3-O-glucoside, with a particular focus on its aglycone, dihydroresveratrol, due to the limited availability of specific data on the glycoside form. This document summarizes its chemical identity, and explores the biological activities, relevant signaling pathways, and detailed experimental methodologies for the study of its aglycone, dihydroresveratrol. All quantitative data is presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams.

Compound Profile: Dihydroresveratrol 3-O-glucoside

Dihydroresveratrol 3-O-glucoside is a glycosylated form of dihydroresveratrol. While research specifically on this glucoside is limited, its chemical properties and those of its parent compound are essential for understanding its potential biological significance.



Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C20H24O8	[1][2]
Molecular Weight	392.40 g/mol	[1][2][3]
IUPAC Name	(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol	[2]
Natural Sources	Broussonetia papyrifera, Polygonum cuspidatum	[3]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone	[4]

Biological Activities and Potential Therapeutic Relevance of Dihydroresveratrol

The majority of the available research focuses on the biological activities of the aglycone, dihydroresveratrol (DHR). DHR, a primary metabolite of resveratrol formed by gut microbiota, has demonstrated significant antioxidant and anti-inflammatory properties.

Antioxidant Effects

Dihydroresveratrol has been shown to mitigate oxidative stress through the activation of key cellular defense mechanisms.[5][6] A primary pathway involved is the Nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway.[5][6] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[6]

Anti-inflammatory Properties

DHR exhibits potent anti-inflammatory effects, which are mediated through several signaling pathways.[7] It has been identified as an activator of the Aryl Hydrocarbon Receptor (AHR), a



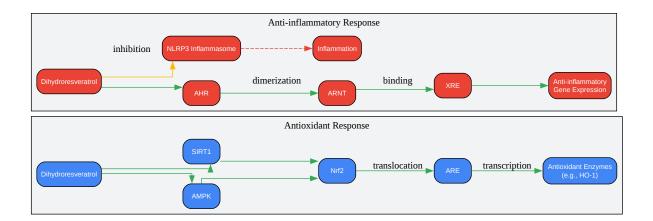
transcription factor that plays a role in regulating immune responses.[7] Additionally, DHR has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines.[7]

Metabolic Regulation

Studies have indicated that dihydroresveratrol can attenuate adipogenesis and insulin resistance.[5] These effects are linked to the activation of the AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) signaling pathways.[5][6] Activation of AMPK is a crucial event in regulating cellular energy homeostasis and has been identified as a therapeutic target for metabolic diseases.[5]

Signaling Pathways

The biological effects of dihydroresveratrol are underpinned by its interaction with several critical signaling pathways.



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Dihydroresveratrol Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of dihydroresveratrol.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of a compound on cultured cells.

- Cell Seeding: Plate cells (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes) in 96-well plates at a density of 8,000 cells/well and incubate for 24 hours.[8]
- Compound Treatment: Treat the cells with various concentrations of dihydroresveratrol (or Dihydroresveratrol 3-O-glucoside) for 48 hours. A vehicle control (e.g., 0.5% DMSO) should be included.[8]
- MTT Incubation: Add MTT solution (0.5 mg/mL) to each well and incubate at 37°C for 3 hours.[8]
- Formazan Solubilization: Remove the MTT solution and add 100% DMSO to dissolve the formazan crystals.[8]
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
 using a microplate reader.

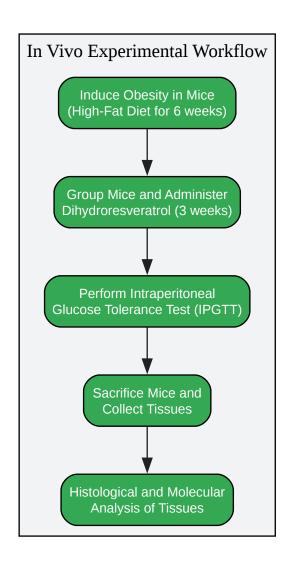
In Vivo High-Fat Diet-Induced Obesity Mouse Model

This protocol is used to evaluate the in vivo effects of a compound on metabolic parameters.

- Animal Model: Use C57BL/6J mice and feed them a high-fat diet (HFD) for 6 weeks to induce obesity.[5]
- Compound Administration: Administer dihydroresveratrol orally (e.g., 40 mg/kg and 80 mg/kg, dissolved in 0.5% CMC-Na) daily for 5 consecutive days per week for 3 weeks.[5]
- Glucose Tolerance Test (IPGTT): After a 6-hour fast, inject mice intraperitoneally with a 2
 mg/g glucose solution. Measure blood glucose levels at 0, 30, 60, 90, and 120 minutes.[5]



 Tissue Analysis: At the end of the study, collect liver and adipose tissues for histological examination (e.g., H&E staining, Oil Red O staining) and molecular analysis (e.g., qPCR, Western blotting).[5]



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In Vivo Experimental Workflow

Isolation of Dihydroresveratrol Glucuronide from Urine

This protocol describes a method for isolating resveratrol metabolites, including dihydroresveratrol glucuronide, from biological samples.

 Sample Collection: Collect urine samples from subjects who have ingested a resveratrolcontaining supplement.[9]



- Solid-Phase Extraction: Pretreat the urine using solid-phase extraction to obtain a crude residue of metabolites.[9]
- Chromatography: Separate the crude extract using a combination of normal-phase column chromatography and reversed-phase flash column chromatography.[9]
- Semi-preparative HPLC: Purify the fractions containing dihydroresveratrol-3-O-β-d-glucuronide using semi-preparative reversed-phase HPLC with a suitable gradient (e.g., trifluoroacetic acid in water/acetonitrile).[9]
- Structure Elucidation: Confirm the structure of the isolated metabolite using spectroscopic and spectrometric methods such as 1D and 2D NMR, UV, and LC-MS.[9]

Conclusion

Dihydroresveratrol 3-O-glucoside is a natural product with a molecular formula of C₂₀H₂₄O₈ and a molecular weight of 392.40 g/mol . While direct research on this specific glycoside is sparse, the extensive studies on its aglycone, dihydroresveratrol, reveal potent antioxidant, anti-inflammatory, and metabolic regulatory activities. These effects are mediated through well-defined signaling pathways, including the Nrf2, AHR, and AMPK/SIRT1 pathways. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the biological properties of dihydroresveratrol and, by extension, its glycosylated forms. Further research is warranted to elucidate the specific contributions of the glucoside moiety to the bioavailability and biological activity of dihydroresveratrol.

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